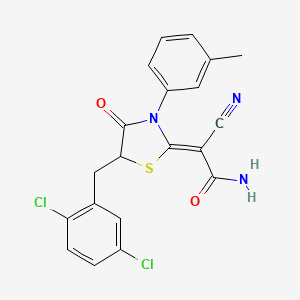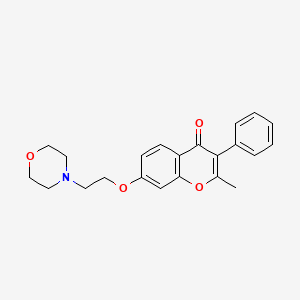
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, survival, and metabolism. LY294002 has been widely used as a research tool to investigate the role of PI3K in different biological systems.
Mecanismo De Acción
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one inhibits the activity of PI3K by binding to its ATP-binding site and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a key second messenger that activates downstream effectors such as Akt and mTOR, which are involved in various cellular processes. By inhibiting PI3K, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one blocks the activation of the PI3K/Akt/mTOR signaling pathway and its downstream effects.
Biochemical and Physiological Effects
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. In general, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one inhibits cell growth, proliferation, survival, and metabolism by blocking the PI3K/Akt/mTOR signaling pathway. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one also induces apoptosis and autophagy in some cell types. Additionally, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been shown to modulate the expression and activity of various proteins involved in cell cycle regulation, DNA repair, and transcriptional regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has several advantages as a research tool, including its specificity for PI3K inhibition, its well-established synthesis and characterization, and its availability from commercial sources. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has also been extensively studied in various experimental systems, which allows for comparison and validation of results. However, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one also has some limitations, including its potential off-target effects, its variable potency and selectivity depending on the experimental conditions, and its potential toxicity and side effects in vivo.
Direcciones Futuras
There are several future directions for research on 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one and the PI3K/Akt/mTOR signaling pathway. One direction is to investigate the role of specific PI3K isoforms and subunits in different biological systems, as well as their interactions with other signaling pathways. Another direction is to develop more potent and selective inhibitors of PI3K and its downstream effectors, as well as to explore their therapeutic potential in various diseases. Additionally, the use of 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one as a research tool could be expanded to new areas of biology, such as stem cell research, epigenetics, and metabolomics.
Métodos De Síntesis
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one can be synthesized through a multi-step process starting from 2-hydroxyacetophenone and 2-bromoethylmorpholine. The key step involves the condensation of 2-hydroxyacetophenone with 2-bromoethylmorpholine in the presence of potassium carbonate and acetonitrile, followed by cyclization with 2,2-dimethyl-1,3-dioxane-4,6-dione and deprotection with hydrochloric acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been used in a wide range of scientific research applications, including cancer biology, neurobiology, immunology, and cardiovascular research. In cancer biology, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has also been used to investigate the role of PI3K in cancer stem cells and tumor microenvironment.
In neurobiology, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been used to study the role of PI3K in neuronal development, synaptic plasticity, and neurodegenerative diseases. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been shown to inhibit the growth and differentiation of neuronal progenitor cells and to impair long-term potentiation (LTP) in hippocampal slices. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has also been used to investigate the role of PI3K in Alzheimer's disease, Parkinson's disease, and Huntington's disease.
In immunology, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been used to study the role of PI3K in immune cell activation, differentiation, and function. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been shown to inhibit the activation of T cells, B cells, and natural killer cells, and to modulate cytokine production and signaling. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has also been used to investigate the role of PI3K in autoimmune diseases, allergies, and infectious diseases.
In cardiovascular research, 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been used to study the role of PI3K in angiogenesis, vascular remodeling, and cardiac hypertrophy. 2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one has been shown to inhibit the proliferation and migration of endothelial cells, to impair the formation of new blood vessels, and to attenuate cardiac hypertrophy in animal models.
Propiedades
IUPAC Name |
2-methyl-7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-16-21(17-5-3-2-4-6-17)22(24)19-8-7-18(15-20(19)27-16)26-14-11-23-9-12-25-13-10-23/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLJPHHDOMNQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-(2-morpholinoethoxy)-3-phenyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

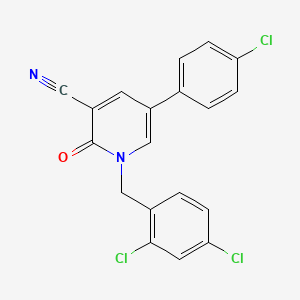

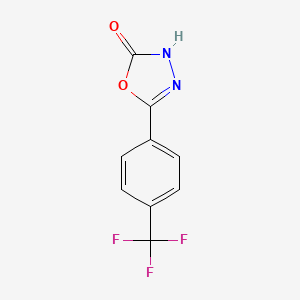
![N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2846025.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)
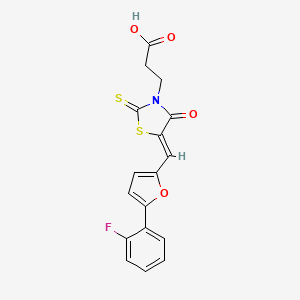
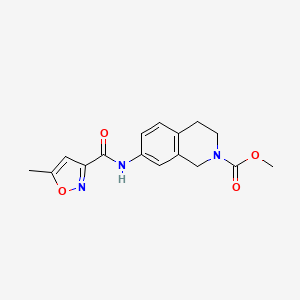
![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)
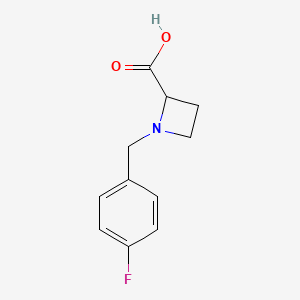

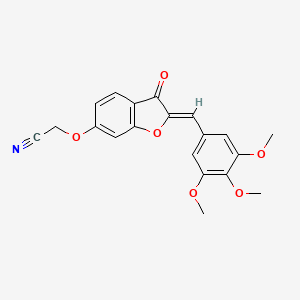
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)
